REACTION_CXSMILES
|
[C:1]([C:4]1[CH:19]=[CH:18][C:7]([O:8][C:9]2[CH:17]=[CH:16][CH:15]=[CH:14][C:10]=2[C:11]([OH:13])=O)=[CH:6][CH:5]=1)([OH:3])=[O:2].S(=O)(=O)(O)O>O>[O:13]=[C:11]1[C:6]2[CH:5]=[C:4]([C:1]([OH:3])=[O:2])[CH:19]=[CH:18][C:7]=2[O:8][C:9]2[C:10]1=[CH:14][CH:15]=[CH:16][CH:17]=2
|
Name
|
|
Quantity
|
29.9 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C1=CC=C(OC2=C(C(=O)O)C=CC=C2)C=C1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
2.5 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred vigorously for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The product which has precipitated
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried under a high vacuum
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
O=C1C2=CC=CC=C2OC=2C=CC(=CC12)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.15 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 87.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |